molecular formula C12H17Cl2N3OSi B13069796 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine

5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine

Cat. No.: B13069796
M. Wt: 318.27 g/mol
InChI Key: RBNGXKBJOMYXIG-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a trimethylsilyl group attached to an ethoxy group at the 3rd position, and a fused imidazo-pyridine ring system

Preparation Methods

The synthesis of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at the desired positions.

    Attachment of the trimethylsilyl group: This step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.

    Ethoxy group addition: The final step involves the reaction of the trimethylsilyl intermediate with ethylene oxide under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects. The pathways involved can vary depending on the target and the context of its use.

Comparison with Similar Compounds

5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:

    5,6-Dichloro-3-methylimidazo[4,5-b]pyridine: This compound lacks the trimethylsilyl and ethoxy groups, which may affect its reactivity and biological activity.

    5,6-Dichloro-3-ethoxyimidazo[4,5-b]pyridine: This compound has an ethoxy group but lacks the trimethylsilyl group, which may influence its chemical properties and applications.

    3-((2-(Trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17Cl2N3OSi

Molecular Weight

318.27 g/mol

IUPAC Name

2-[(5,6-dichloroimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)5-4-18-8-17-7-15-10-6-9(13)11(14)16-12(10)17/h6-7H,4-5,8H2,1-3H3

InChI Key

RBNGXKBJOMYXIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=CC(=C(N=C21)Cl)Cl

Origin of Product

United States

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